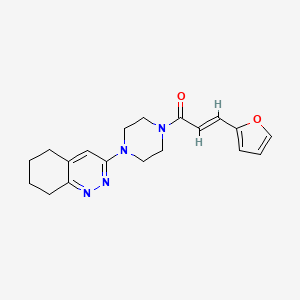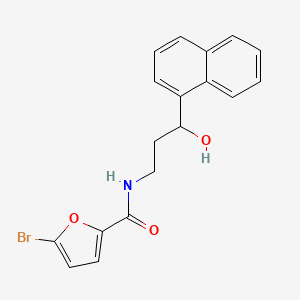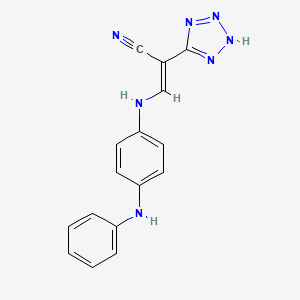![molecular formula C13H14N2 B2610517 3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-08-9](/img/structure/B2610517.png)
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological and pharmacological activities, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant properties .
Synthesis Analysis
Pyrazoles are synthesized through a variety of methods. One common method involves the condensation of hydrazines with 1,3-diketones . The synthesis methods can be modified to create a wide range of pyrazole derivatives .Molecular Structure Analysis
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. One nitrogen atom behaves like the nitrogen in pyrrole (a proton donor), while the other behaves like the nitrogen in pyridine (a proton acceptor) .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure. For example, some pyrazole derivatives are solids at room temperature, while others may be liquids .Scientific Research Applications
- Key Features : Functionalized pyrazole rings (e.g., amines, carbaldehydes, halides) play a crucial role in forming various fused systems, particularly bicyclic cores with 5:6 fusion .
- Efficient Synthesis : Developing efficient and selective synthetic methods for pyrazole derivatives is a priority in organic chemistry .
- Example : Compound 13 demonstrated potent in vitro antipromastigote activity, with favorable binding patterns in the LmPTR1 pocket .
Synthetic Intermediates and Versatility
Biological Activities
Industrial and Pharmaceutical Applications
Computational Studies
Eco-Friendly Synthesis
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the target of their action. Some pyrazole derivatives have been found to inhibit superoxide anion production, lipid peroxidation, and NADPH oxidase activity, demonstrating a protective effect against oxidative stress .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-5-7-10(8-6-9)13-11-3-2-4-12(11)14-15-13/h5-8H,2-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWMBSMCEJRGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2610434.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)

![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)



![Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2610456.png)
